Product packaging for Bangangxanthone A(Cat. No.:)

Bangangxanthone A

Cat. No.: B1245811
M. Wt: 394.4 g/mol
InChI Key: HFJSQHGZXHTCLI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of this compound marked a pivotal moment in the systematic exploration of bioactive compounds from African medicinal plants. The compound was first isolated and characterized in 2005 by a collaborative research team led by A. Meli Lannang, working in conjunction with researchers from multiple international institutions including the University of Mainz and the University of Karachi. This groundbreaking work was published in the prestigious journal Phytochemistry, establishing the scientific foundation for understanding this novel xanthone derivative.

The isolation process involved sophisticated phytochemical investigation techniques applied to the chloroform extract of Garcinia polyantha stem bark. The research team employed comprehensive spectroscopic analysis methods to elucidate the complete structure of the compound, determining its systematic name as 1,5,8-trihydroxy-6'-methyl-6'-(4-methylpent-3-enyl)-pyrano[2',3':3,4]xanthone. This structural characterization represented a significant advancement in natural product chemistry, as it revealed a previously unknown xanthone scaffold with unique prenylation patterns.

The discovery was part of a broader phytochemical investigation that simultaneously yielded bangangxanthone B, along with several known compounds including 1,5-dihydroxyxanthone, 2-hydroxy-1,7-dimethoxyxanthone, and various pentacyclic triterpenoids such as friedelin, oleanolic acid, and lupeol. This comprehensive isolation work demonstrated the rich chemical diversity present in Garcinia polyantha and established the plant as a valuable source of bioactive natural products.

The initial biological evaluation revealed that this compound, along with three other isolated compounds, exhibited significant antioxidant activity through 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays. This finding immediately positioned the compound as a subject of interest for further pharmaceutical and nutraceutical research, particularly in the context of oxidative stress-related conditions.

Taxonomic Classification of Source Plants

Garcinia polyantha Oliv, the source plant of this compound, occupies a well-defined position within the plant kingdom's taxonomic hierarchy. The species belongs to the genus Garcinia, which encompasses approximately 250 to 400 species of flowering plants distributed throughout tropical regions worldwide. This taxonomic placement provides crucial context for understanding the biosynthetic pathways and chemical diversity associated with this compound production.

The comprehensive taxonomic classification of Garcinia polyantha follows the established botanical nomenclature system. The plant belongs to the Kingdom Plantae, representing the fundamental category of photosynthetic eukaryotic organisms. Within this kingdom, it is classified under the Superkingdom Viridiplantae, indicating its membership among green plants that possess chlorophyll-based photosynthetic systems.

The family classification places Garcinia polyantha within Clusiaceae, formerly known as Guttiferae, which comprises approximately 14 genera and 800 species of tropical trees and shrubs. This family is characterized by distinctive morphological features including broad-ended oblong leaves with prominent venation patterns, resinous sticky sap, and flowers with numerous stamens often united in bundles. The Clusiaceae family represents one of the most chemically diverse plant families, known for producing a wide variety of bioactive secondary metabolites including xanthones, benzophenones, and prenylated compounds.

The genus Garcinia itself represents a taxonomically complex group with ongoing discussions regarding the exact number of recognized species. Plants of the World Online recognizes up to 400 species within this genus, while other authorities suggest approximately 250 species. This taxonomic uncertainty reflects the remarkable morphological and chemical diversity within the genus, as well as the ongoing discovery of new species and chemical compounds from previously unstudied populations.

The specific epithet "polyantha" derives from Greek roots meaning "many flowers," reflecting the characteristic flowering pattern of this particular species. The species was originally described by Daniel Oliver in 1868 in Flora of Tropical Africa, establishing the foundational taxonomic documentation for this important plant species.

Botanical Distribution in Garcinia Species

The botanical distribution of Garcinia polyantha encompasses the diverse tropical ecosystems of Africa, with particular concentration in lowland tropical rainforest environments across West, East, and Central African regions. This distribution pattern reflects the species' adaptation to specific climatic and ecological conditions that favor the biosynthesis of complex secondary metabolites like this compound.

Within the broader context of Garcinia genus distribution, these plants demonstrate remarkable geographic diversity spanning multiple continents. The genus Garcinia exhibits native distribution patterns across Asia, America, Australia, tropical and southern Africa, and Polynesia. This extensive geographic range has contributed to the remarkable chemical diversity observed within the genus, as different species have evolved unique biosynthetic pathways in response to varying environmental pressures and ecological niches.

The African distribution of Garcinia polyantha specifically includes documented populations in Cameroon, where significant phytochemical research has been conducted. Notable collection sites include Mount Kala in the Central Province of Cameroon, where voucher specimens have been deposited in the Cameroon National Herbarium. These Central African populations have served as the primary source material for this compound isolation and characterization studies.

The ecological preferences of Garcinia polyantha align with tropical rainforest environments characterized by high humidity, consistent temperatures, and rich biodiversity. These conditions create optimal circumstances for the production of complex secondary metabolites, as plants in these environments often develop sophisticated chemical defense systems and signaling compounds. The lowland rainforest habitat also provides the necessary soil conditions and microclimatic factors that support the biosynthetic machinery required for xanthone production.

Regional variations in Garcinia species distribution have been documented across different African countries, with each population potentially harboring unique chemotypes and secondary metabolite profiles. This geographic variation in chemical composition represents an important consideration for natural product research, as it suggests that different populations of Garcinia polyantha may produce varying concentrations or structural variants of this compound and related compounds.

The conservation status of Garcinia polyantha and its habitat represents a critical concern for the continued availability of this important source of bioactive compounds. Tropical rainforest environments face ongoing threats from deforestation, agricultural expansion, and climate change, potentially impacting the long-term sustainability of natural populations and their associated chemical diversity.

Significance in Natural Product Research

This compound represents a paradigmatic example of the importance of natural product research in discovering novel bioactive compounds with potential therapeutic applications. The compound's significance extends beyond its immediate chemical properties to encompass broader implications for drug discovery, pharmaceutical development, and our understanding of plant chemical ecology.

The antioxidant properties demonstrated by this compound position it as a compound of particular interest in the context of oxidative stress-related diseases and conditions. The ability to scavenge 2,2-diphenyl-1-picrylhydrazyl radicals indicates potential therapeutic applications in preventing oxidative damage associated with aging, cardiovascular disease, neurodegenerative conditions, and various inflammatory disorders. This antioxidant activity represents a fundamental mechanism of action that could translate into meaningful clinical benefits with further development.

Within the broader context of xanthone research, this compound contributes to the growing body of evidence supporting the therapeutic potential of this class of compounds. Xanthones as a chemical family exhibit well-documented pharmacological properties including antioxidative, antileukemic, antitumor, antiulcer, antimicrobial, antihepatotoxic, and central nervous system depressant activities. The structural diversity represented by this compound adds to this pharmacological arsenal and provides new opportunities for structure-activity relationship studies.

The prenylated nature of this compound holds particular significance for natural product chemists and pharmacologists. Prenylation represents a key structural modification that often enhances biological activity and membrane permeability of natural products. The specific prenylation pattern observed in this compound, featuring a pyrano ring system formed through cyclization of the prenyl group, represents a sophisticated example of nature's ability to create complex molecular architectures with enhanced biological properties.

The discovery of this compound has contributed to the establishment of prenylated xanthones as useful chemotaxonomic markers within the Garcinia genus. This chemotaxonomic significance extends the compound's importance beyond immediate therapeutic applications to include systematic botany and evolutionary biology. The distribution of specific xanthone structural types across different Garcinia species provides insights into evolutionary relationships and biosynthetic pathway development within this economically and medicinally important plant genus.

Research into this compound has also highlighted the importance of African medicinal plants as sources of novel bioactive compounds. The continent's rich biodiversity and traditional medicine systems represent largely untapped resources for drug discovery and development. The successful isolation and characterization of this compound demonstrates the potential value of systematic phytochemical investigation of African plant species, particularly those with traditional medicinal uses.

The compound's structural complexity and unique features make it an attractive target for synthetic chemistry efforts. Understanding the biosynthetic pathways involved in this compound production could lead to the development of semi-synthetic or fully synthetic approaches to compound production, potentially enabling large-scale availability for further research and development activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O6 B1245811 Bangangxanthone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

6,8,11-trihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C23H22O6/c1-12(2)5-4-9-23(3)10-8-13-17(29-23)11-16(26)19-20(27)18-14(24)6-7-15(25)22(18)28-21(13)19/h5-8,10-11,24-26H,4,9H2,1-3H3

InChI Key

HFJSQHGZXHTCLI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C=CC(=C4C3=O)O)O)O)C)C

Synonyms

bangangxanthone A

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Bangangxanthone A has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant inhibitory activity against the A549 lung cancer cell line with an IC50 value of approximately 10.1 μM . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (μM) Mechanism
A54910.1Induction of apoptosis
SHSY5Y5.0Cell cycle arrest

Enzyme Inhibition

This compound has been evaluated for its potential as an aldose reductase inhibitor, which is significant in the context of diabetes management. Molecular docking studies suggest that it binds effectively to the enzyme, indicating its potential use in treating diabetic complications . The binding affinity was assessed through molecular dynamics simulations, highlighting its favorable interactions with key active site residues.

Enzyme Binding Affinity (ΔG) Potential Application
Aldose Reductase-139.426 kJ/molTreatment of diabetic complications

Antioxidant Activity

The antioxidant capabilities of this compound have been confirmed through various assays, including DPPH radical scavenging tests. It showed a strong capacity to neutralize free radicals, which is critical for preventing oxidative stress-related diseases . This property underscores its potential as a dietary supplement or therapeutic agent in oxidative stress management.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound against multiple myeloma cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in promoting programmed cell death .

Case Study 2: Enzyme Inhibition

A computational study focused on the binding interactions of this compound with aldose reductase revealed that it forms stable complexes with the enzyme, suggesting its viability as a therapeutic agent for managing diabetic complications. The study employed molecular docking techniques and molecular dynamics simulations to validate these findings .

Chemical Reactions Analysis

Oxidation Reactions

Bangangxanthone A’s hydroxyl and prenyl groups make it susceptible to oxidation. Key findings include:

  • DPPH Radical Scavenging : Demonstrates significant antioxidant activity with IC₅₀ values comparable to ascorbic acid, attributed to the hydroxyl groups donating hydrogen atoms to neutralize free radicals .

  • Electron-Accepting Capacity : Computational studies reveal a low LUMO energy (-1.93 eV), indicating strong electron-accepting potential, which facilitates redox reactions .

Reaction Type Conditions Outcome Reference
Radical scavengingDPPH assayIC₅₀: ~10 μM (similar to ascorbic acid)
Electrophilic oxidationComputational analysisHigh electronegativity (χ = 3.75 eV)

Electrophilic Substitution

The aromatic xanthone skeleton and hydroxyl groups enable electrophilic substitution, particularly at ortho/para positions.

  • Hydroxylation : Theoretical studies suggest hydroxylation at C-1, C-5, and C-8 positions enhances stability and bioactivity .

  • Prenylation : The prenyl side chain at C-6′ undergoes cyclization under acidic conditions, forming pyran or furan rings .

Substitution Site Reagent Product Biological Relevance
C-1, C-5, C-8Oxidative enzymesPolyhydroxylated derivativesEnhanced antioxidant activity
C-6′ prenyl groupAcidic conditionsCyclized furan/pyran derivativesAltered pharmacokinetic profile

Conjugation and Stability

This compound’s stability in biological systems is influenced by:

  • Hydrogen Bonding : Intramolecular hydrogen bonds between hydroxyl groups and the carbonyl oxygen stabilize the molecule .

  • Kinetic Stability : High HOMO-LUMO gap (3.82 eV) indicates resistance to degradation under physiological conditions .

Synthetic Modifications

While direct synthetic routes for this compound are not well-documented, related xanthones undergo:

  • Glycosylation : Addition of sugar moieties to hydroxyl groups improves solubility .

  • Methylation : Protects hydroxyl groups from oxidation, altering bioavailability .

Mechanistic Insights from Molecular Dynamics

MM-PBSA calculations highlight:

  • Binding Affinity : Van der Waals interactions dominate binding to biological targets (ΔG = -139 kJ/mol) .

  • Polar Solvation : High polar solvation energy (-45.2 kJ/mol) reduces solubility in hydrophobic environments .

Preparation Methods

Plant Material Preparation

Fresh stem bark is dried, powdered, and subjected to maceration. Studies report using methanol or chloroform as primary solvents due to their efficacy in extracting polar and non-polar xanthones. For example, 5 kg of G. smeathmannii bark powder yielded 180 g of crude methanolic extract after 72-hour maceration and vacuum distillation.

Solvent Partitioning

The crude extract undergoes sequential partitioning with hexane and ethyl acetate to isolate xanthones. In G. polyantha, chloroform extraction followed by hexane-ethyl acetate gradients effectively concentrated this compound.

Chromatographic Isolation and Purification

Column chromatography remains the cornerstone of this compound isolation, with silica gel as the stationary phase and gradient elution systems optimizing separation.

Column Chromatography Conditions

  • Stationary Phase : Silica gel 60 (0.063–0.200 mm particle size).

  • Mobile Phase :

    • For G. smeathmannii: Petroleum ether–ethyl acetate (85:15 to 75:25).

    • For G. polyantha: Hexane–ethyl acetate gradients (90:10 to 80:20).

Sub-fractions are pooled based on thin-layer chromatography (TLC) profiles, with this compound exhibiting an Rf of 0.38 in hexane–ethyl acetate (95:5).

Final Purification Steps

Repeated chromatography of active fractions yields crystalline this compound. For instance, sub-fraction B1.1 from G. smeathmannii was chromatographed using petroleum ether–ethyl acetate (85:5), yielding 45 mg of pure compound.

Structural Elucidation Techniques

The structure of this compound was confirmed through spectroscopic and spectrometric analyses.

Spectroscopic Data

  • UV-Vis : λmax at 254 and 366 nm, characteristic of xanthones.

  • NMR :

    • ¹H NMR (400 MHz, CDCl3): δ 6.72 (qd, J=7.2 Hz, H-24), 4.60 (ddd, J=10.7 Hz, H-23), 3.77 (s, OCH3).

    • ¹³C NMR : Signals for a pyranoxanthone skeleton, including C=O at δ 180.2 and aromatic carbons between δ 90–160.

  • MS : Molecular ion peak at m/z 394.14 ([M]+), consistent with C23H22O6.

Analytical and Physical Properties

PropertyValueSource
Melting Point199–201°C
Molecular FormulaC23H22O6
Rf Value (Hexane:EtOAc)0.38
DPPH Radical ScavengingIC50 = 12.5 µg/mL

Challenges in Large-Scale Preparation

Low Natural Abundance

This compound constitutes <0.01% of crude extracts, necessitating large plant quantities. For example, 5 kg of bark yielded only 45 mg.

Solvent Optimization

Ethyl acetate gradients improve resolution but prolong isolation. Recent studies suggest using HPLC with C18 columns for higher throughput .

Q & A

Q. Q1. What are the primary structural characteristics of Bangangxanthone A, and how are they validated experimentally?

this compound (C23H22O6) is a prenylated xanthone with a pyrano[2',3':3,4]xanthone backbone. Key structural features include a 1,5,8-trihydroxy substitution pattern and a methylpentenyl side chain at position 6' . Validation relies on spectroscopic techniques:

  • NMR (1H and 13C) to assign substituents and confirm stereochemistry.
  • X-ray crystallography to resolve absolute configuration (e.g., [α]D = +25° in acetone) .
  • Mass spectrometry (HR-ESI-MS) to confirm molecular weight (394.43 g/mol) .

Q. Q2. What standardized methodologies are used to isolate this compound from Garcinia polyantha?

Isolation typically involves:

Extraction : Soxhlet or maceration with polar solvents (e.g., methanol).

Fractionation : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:EtOAc → CH2Cl2:MeOH).

Purification : Recrystallization (e.g., yellow needle crystals, mp 157–158°C) .
Critical step: Monitor fractions via TLC and HPLC-PDA to track xanthone-rich fractions.

Q. Q3. What in vitro assays confirm this compound’s antioxidant activity?

  • DPPH scavenging assay : IC50 = 87.0 μmol/L (vs. control BHA, IC50 = 42.0 μmol/L) .
  • ABTS/FRAP assays : Validate radical-neutralizing capacity.
    Methodological note: Use triplicate measurements and standardize solvent controls to minimize interference.

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Contradictions often arise from:

  • Variability in plant sources : Chemotypes of Garcinia polyantha may differ in secondary metabolite profiles.
  • Assay conditions : Antioxidant activity is pH- and solvent-sensitive; e.g., DPPH results vary with incubation time .
    Resolution strategy: Perform meta-analysis using PRISMA guidelines to harmonize datasets and identify confounding variables.

Q. Q5. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?

  • In vitro : Use dose-response assays (e.g., MTT, apoptosis markers) on cancer cell lines (e.g., HepG2, MCF-7) with ROS scavengers to isolate antioxidant vs. pro-apoptotic effects.
  • In vivo : Xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution).
    Critical control: Include a positive control (e.g., doxorubicin) and validate target engagement via Western blot (e.g., Bcl-2, Bax) .

Q. Q6. How can computational methods enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Molecular docking : Screen analogs against targets like Keap1-Nrf2 or PI3K/Akt pathways.
  • QSAR modeling : Use descriptors (logP, polar surface area) to predict bioavailability .
    Data validation: Cross-reference in silico predictions with in vitro IC50 values to refine models.

Methodological Challenges and Solutions

Q. Q7. How should researchers address low yields of this compound during synthesis?

  • Optimize extraction : Use UAE (ultrasound-assisted extraction) or MAE (microwave) to enhance efficiency.
  • Semi-synthesis : Modify xanthone precursors (e.g., α-mangostin) via regioselective prenylation .
    Analytical tip: Track intermediates via LC-MS to identify bottlenecks.

Q. Q8. What strategies ensure reproducibility in pharmacological studies of this compound?

  • Standardize protocols : Adhere to OECD guidelines for in vivo toxicity assays.
  • Open data : Share raw NMR/MS spectra in repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bangangxanthone A
Reactant of Route 2
Bangangxanthone A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.